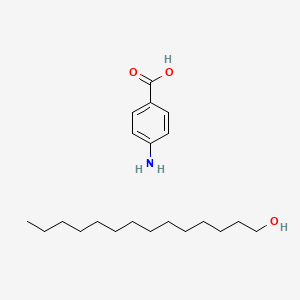![molecular formula C12H13N3O2 B14316797 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine CAS No. 110167-02-7](/img/structure/B14316797.png)
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine: is a complex organic compound with the following structural formula:
C11H16N4O2
It contains a fused seven-membered imidazole ring and a dioxolane moiety. Let’s break down its features:
Dioxolane Ring: The compound includes a dioxolane ring, which is a heterocyclic acetal. Dioxolanes are related to tetrahydrofuran (THF) but have an oxygen atom replacing one of the methylene groups. In this case, the dioxolane ring is attached to the imidazole core.
Métodos De Preparación
Synthesis Routes: The synthetic preparation of 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine involves several steps. Here’s a general outline:
Imidazole Formation: Start with an appropriate precursor to form the imidazole ring. This can be achieved through cyclization reactions using suitable reagents.
Dioxolane Ring Introduction: Introduce the dioxolane ring by reacting the imidazole intermediate with a suitable aldehyde or ketone, followed by cyclization.
Amination: Finally, amination of the dioxolane ring with ammonia or an amine yields the target compound.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. Unfortunately, specific industrial protocols are proprietary and not widely available.
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions at various positions.
Substitution: Substitution reactions can occur at the imidazole nitrogen or the dioxolane oxygen.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play a role.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation may yield imidazole derivatives.
- Reduction could lead to saturated analogs.
- Substitution reactions result in modified versions of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound might serve as a ligand or catalyst due to its unique structure.
Supramolecular Chemistry: Its dioxolane-imidazole combination could be useful in host-guest chemistry.
Drug Development: Investigate its potential as a drug scaffold or bioactive compound.
Biological Activity: Explore its effects on cellular processes.
Materials Science: Investigate its use in polymer chemistry or material synthesis.
Mecanismo De Acción
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
Comparación Con Compuestos Similares
dioxolanes , imidazoles , and heterocyclic amines . Highlighting its uniqueness lies in its fused dioxolane-imidazole structure.
Propiedades
Número CAS |
110167-02-7 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-(2-methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-12(16-6-7-17-12)8-4-2-3-5-9-10(8)15-11(13)14-9/h2-5H,6-7H2,1H3,(H2,13,14,15) |
Clave InChI |
YYWVHLWMGFUICL-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC=CC=C3C2=NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


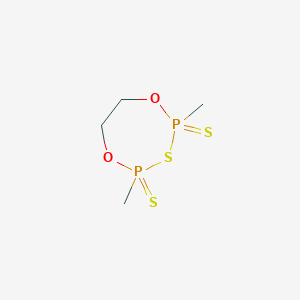
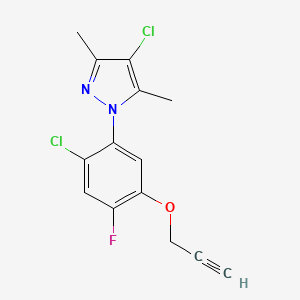
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
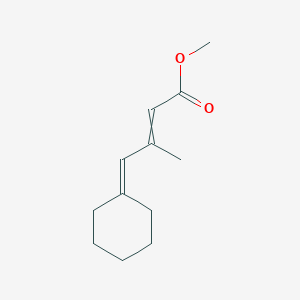
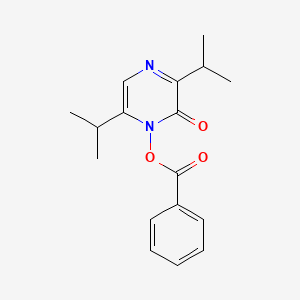
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
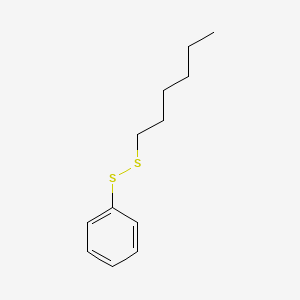
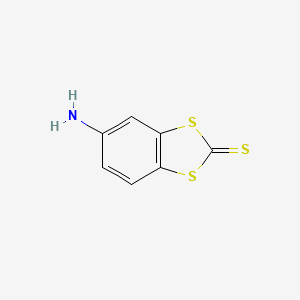
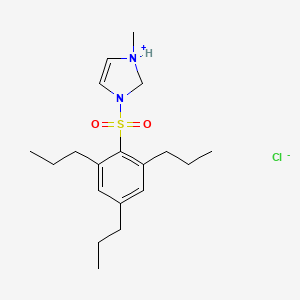
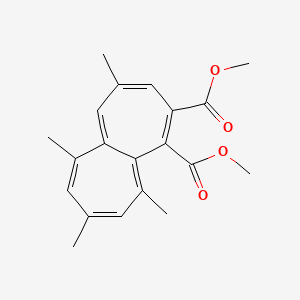
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
